molecular formula C27H46O5 B11827477 3beta,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oic acid CAS No. 78608-74-9

3beta,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oic acid

Cat. No.: B11827477
CAS No.: 78608-74-9
M. Wt: 450.7 g/mol
InChI Key: CNWPIIOQKZNXBB-XTZASNGSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oic acid typically involves the hydroxylation of 5beta-cholestan-26-oic acid at the 3beta, 7alpha, and 12alpha positions. One common method involves the use of specific enzymes or chemical reagents that facilitate the hydroxylation process .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources such as bovine or porcine bile. The process includes hydrolysis, crystallization, and purification steps to isolate the desired compound . The use of ethanol and ethyl acetate in the crystallization and separation processes is common .

Chemical Reactions Analysis

Types of Reactions

3beta,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3beta,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex steroid compounds.

    Biology: It plays a role in studying cholesterol metabolism and bile acid pathways.

    Medicine: Research into its potential therapeutic effects in treating liver diseases and cholesterol-related disorders is ongoing.

    Industry: It is used in the production of emulsifiers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3beta,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oic acid involves its interaction with specific enzymes and receptors in the body. It acts as a ligand for nuclear receptors that regulate the expression of genes involved in cholesterol metabolism and bile acid synthesis . The molecular targets include enzymes like cholesterol 7alpha-hydroxylase and bile acid transporters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3beta,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oic acid is unique due to its specific hydroxylation pattern and its role in cholesterol metabolism. Its distinct structure allows it to interact with specific enzymes and receptors, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

78608-74-9

Molecular Formula

C27H46O5

Molecular Weight

450.7 g/mol

IUPAC Name

(6R)-2-methyl-6-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid

InChI

InChI=1S/C27H46O5/c1-15(6-5-7-16(2)25(31)32)19-8-9-20-24-21(14-23(30)27(19,20)4)26(3)11-10-18(28)12-17(26)13-22(24)29/h15-24,28-30H,5-14H2,1-4H3,(H,31,32)/t15-,16?,17+,18+,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1

InChI Key

CNWPIIOQKZNXBB-XTZASNGSSA-N

Isomeric SMILES

C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

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